molecular formula C12H13NO4 B1421572 (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 1242867-26-0

(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Cat. No. B1421572
M. Wt: 235.24 g/mol
InChI Key: WEJIZGLLPNLQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” is a chemical compound with the molecular formula C12H13NO4 . It is a derivative of 1,4-benzoxazin-3(4H)-one , which is a part of natural products with antituberculosis and anticancer activities .


Synthesis Analysis

The synthesis of 1,4-benzoxazine fused heterocycles, which includes “(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid”, has been reviewed . The most convenient and commonly used method for the synthesis of 1,4-benzoxazinones has been reported by Shridhar et al . This involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate in a single step .


Molecular Structure Analysis

The molecular structure of “(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” can be represented by the InChI code: 1S/C12H13NO4/c1-7-8(2)17-11-6-4-3-5-10(11)9(13(7)12(15)16)14/h3-6H,1-2H3,(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” include a molecular weight of 235.24 . Other properties like melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Evaluation : Research on analogues of (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid has shown promising antibacterial activity. A study synthesized various compounds, including (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid analogues, which were evaluated for their antibacterial properties against strains like E. coli and Staphylococcus aureus (Kadian, Maste, & Bhat, 2012).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Studies : Another study focused on synthesizing derivatives starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate and tested these compounds for their antimicrobial and antioxidant activities (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Metabolic Studies

  • Metabolic Research : A study conducted metabolic research using labelled analogues of benzoxazin derivatives, including caroxazone, to understand their metabolism in humans. It identified several metabolites, confirming their structures through synthesis (Bernardi et al., 1979).

Synthetic Chemistry

  • Synthesis and Structural Analysis : Research in synthetic chemistry involved the preparation of bioactive derivatives of 1,4-benzoxazine, including those related to (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid. These compounds displayed antimycotic activity against various fungi, demonstrating their potential in combating plant pathogenic fungi (Mukovoz et al., 2018).

Biological Activity Studies

  • Pharmacological Activities : In another study, a series of Schiff and Mannich bases derivatives of 4H-1,4-benzothiazin-3(4H)-ones were synthesized and evaluated for their anti-inflammatory and analgesic activities. This indicates the potential pharmacological applications of related benzoxazin derivatives (Gowda et al., 2011).

properties

IUPAC Name

2-(2,7-dimethyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-7-3-4-9-10(5-7)17-8(2)12(16)13(9)6-11(14)15/h3-5,8H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJIZGLLPNLQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=C(C=C2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Reactant of Route 2
(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Reactant of Route 4
(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.